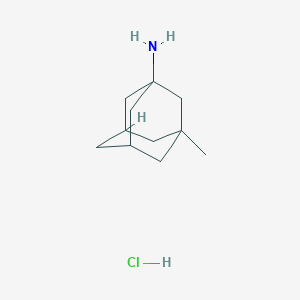

3-Methyladamantan-1-amine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITBNCXKULHPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methyladamantan 1 Amine Hydrochloride

Established Synthetic Pathways for the Core Structure

The construction of the 3-methyl-1-aminoadamantane core can be achieved through several strategic pathways, leveraging precursors like 1-methyladamantane (B139842) or other appropriately substituted adamantane (B196018) derivatives.

Direct, one-pot amination of cage hydrocarbons offers an efficient route to aminoadamantanes. A notable method involves the treatment of adamantane or its homologs with nitric acid followed by the addition of an aminating agent like urea. researchgate.net This approach circumvents the need for isolating intermediate products, making it an attractive option for streamlined synthesis.

The proposed mechanism involves the initial formation of a tertiary carbocation at the adamantane bridgehead, facilitated by the acidic environment. This cation is then trapped by a nitrogen-containing species derived from urea. Subsequent hydrolysis yields the desired primary amine. For the synthesis of 3-Methyladamantan-1-amine (B1304846), this process would begin with 1-methyladamantane as the starting hydrocarbon.

Table 1: One-Pot Amination of Adamantane Homologs

| Starting Material | Reagents | Product | Reference |

|---|

Multi-step syntheses provide greater control and are widely employed for producing aminoadamantanes, particularly in pharmaceutical manufacturing. A common and robust strategy is the Ritter reaction, which is central to many syntheses of the related compound, Memantine (B1676192). nih.govchemicalbook.com This pathway can be adapted for 3-Methyladamantan-1-amine, starting from 1-methyladamantane.

The typical sequence involves:

Generation of a Carbocation: An appropriate precursor, such as 1-hydroxy-3-methyladamantane or 1-bromo-3-methyladamantane, is treated with a strong acid (e.g., sulfuric acid) to generate a stable tertiary carbocation at the 1-position.

Ritter Reaction: The carbocation is then reacted with a nitrile, commonly acetonitrile (B52724), which acts as a nucleophile. This forms a nitrilium ion intermediate.

Hydrolysis: The intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the N-acetylated amine (an amide).

Deacetylation: The final step involves the hydrolysis of the amide group to furnish the primary amine, which is then converted to its hydrochloride salt. chemicalbook.com

For instance, the synthesis of Memantine often starts with 1,3-dimethyladamantane (B135411), which is converted to an N-acetyl intermediate via a Ritter-type reaction, followed by hydrolysis to yield the final amine. nih.gov A similar process starting from a 1-methyladamantane derivative is a viable route to 3-Methyladamantan-1-amine.

An alternative and frequently used multi-step pathway begins with the halogenation of the adamantane core at a bridgehead position. Bromination is particularly common due to the high reactivity of the tertiary carbons. chemicalbook.com

For the synthesis of 3-Methyladamantan-1-amine hydrochloride, the process would be:

Bromination: 1-methyladamantane would be treated with bromine to produce 1-bromo-3-methyladamantane. This reaction selectively functionalizes one of the unsubstituted tertiary bridgehead positions.

Amination: The resulting bromo-derivative can be converted to the amine through several methods.

Ritter Reaction: As described previously, the bromo-derivative can be subjected to a Ritter reaction with acetonitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide. nih.govchemicalbook.com

Direct Amination: A more direct conversion involves reacting the bromo-adamantane with an aminating agent. For example, a method for Memantine synthesis involves the direct amination of 1-bromo-3,5-dimethyladamantane (B142378) with urea. jmpm.vn This reaction provides the amine base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. jmpm.vn This direct amination offers a potentially shorter route from the halogenated intermediate.

Synthesis of Related Adamantane Amino Derivatives

The synthetic strategies for this compound are best understood in the context of related and more extensively studied aminoadamantanes, such as Memantine and other homologs.

The synthesis of this compound is directly analogous to that of Memantine (1-amino-3,5-dimethyladamantane hydrochloride). The primary distinction lies in the starting material: 1-methyladamantane for the former and 1,3-dimethyladamantane for the latter. nih.gov

Table 2: Comparison of Synthetic Routes for Memantine and its Demethylated Analog

| Synthetic Step | Memantine Synthesis | 3-Methyladamantan-1-amine Synthesis (Projected) | Key Difference |

|---|---|---|---|

| Starting Material | 1,3-Dimethyladamantane | 1-Methyladamantane | Degree of alkyl substitution |

| Halogenation | Bromination yields 1-bromo-3,5-dimethyladamantane. chemicalbook.com | Bromination would yield 1-bromo-3-methyladamantane. | Starting substrate |

| Ritter Reaction | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide is formed from the bromo-derivative or directly from the hydrocarbon. nih.gov | N-(3-Methyl-adamantan-1-yl)-acetamide would be the analogous intermediate. | Structure of the amide intermediate |

| Hydrolysis | The N-acetyl group is hydrolyzed to give Memantine. chemicalbook.comacs.org | The N-acetyl group would be hydrolyzed to give 3-Methyladamantan-1-amine. | Final amine product |

| One-Pot Synthesis | A one-pot process converts 1,3-dimethyladamantane to Memantine HCl using nitric acid and formamide. acs.org | A similar one-pot process could potentially be applied to 1-methyladamantane. | Starting substrate |

The core chemical transformations—halogenation, Ritter reaction, amide hydrolysis, and one-pot amination—are identical in principle for both compounds. The presence of one methyl group versus two primarily affects the molecular weight and potentially the physical properties of the intermediates and final product, but not the fundamental reaction pathways.

The adamantane scaffold is a versatile platform for developing various biologically active compounds. The synthesis of different aminoadamantane homologs often employs the same foundational reactions used for Memantine and its analogs. researchgate.net For example, amantadine (B194251) (1-aminoadamantane) and rimantadine (B1662185) (1-(1-aminoethyl)adamantane) are structurally simpler homologs whose syntheses have informed broader adamantane chemistry. mdpi.com

The exploration of homologs involves modifying the adamantane core or the amino side chain.

Varying Core Substitution: Syntheses can start from different alkyl-, aryl-, or halo-substituted adamantanes to produce a library of derivatives. researchgate.net

Amino Acid Conjugation: The primary amino group of compounds like amantadine and rimantadine can be conjugated with amino acids to create novel derivatives. This is typically achieved by coupling the aminoadamantane with a protected amino acid, followed by deprotection. mdpi.comresearchgate.net

Guanidation: The amine functionality can be converted to a guanidine (B92328) group, further modifying the molecule's properties. mdpi.com

These derivatizations highlight the chemical robustness of the aminoadamantane pharmacophore and the modularity of the synthetic routes, allowing for the systematic exploration of structure-activity relationships within this class of compounds. nih.gov

Stereoselective Synthesis and Chiral Resolution Strategies

The molecular structure of 3-Methyladamantan-1-amine features a chiral center, necessitating stereoselective synthetic routes or the resolution of racemic mixtures to obtain enantiomerically pure forms. While direct asymmetric synthesis of such adamantane derivatives is complex, the resolution of racemic mixtures is a more commonly explored strategy.

One of the most prevalent methods for chiral resolution is the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which, due to their different physical properties, can be separated by methods such as fractional crystallization. researchgate.net Commonly employed chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid. asianjpr.comchemicalbook.com The selection of the appropriate chiral acid and solvent system is often determined empirically, as there is no universal criterion for predicting the most effective combination. sciencemadness.org

The process typically involves dissolving the racemic 3-methyladamantan-1-amine and a specific enantiomer of a chiral acid in a suitable solvent. The differing solubilities of the resulting diastereomeric salts allow for the selective crystallization of one diastereomer, leaving the other in the solution. rsc.org Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically enriched amine. researchgate.net The efficiency of this separation is crucial and can be influenced by factors such as the solvent, temperature, and the molar ratio of the resolving agent to the racemic compound. nih.gov

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |

| (-)-Mandelic acid | Chiral α-Hydroxy Acid |

Pharmacological Profile and Biological Activities

General Pharmacological Relevance of Adamantane (B196018) Amines

Adamantane derivatives have demonstrated a wide array of pharmacological applications. The introduction of an adamantane moiety to a pharmacophore can enhance its lipophilicity, which may improve its pharmacokinetic properties, such as absorption and distribution into the central nervous system. nih.gov This has led to the development of adamantane-containing drugs with diverse therapeutic uses.

The pharmacological relevance of this class of compounds is well-established, with several derivatives approved for clinical use. Notable examples include:

Amantadine (B194251) and Rimantadine (B1662185): These were among the first adamantane derivatives to be recognized for their antiviral properties, particularly against the influenza A virus. nih.govmdpi.com

Memantine (B1676192): An N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease. nih.govwikipedia.org

Other derivatives: Research has explored the potential of adamantane compounds as antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory agents. mdpi.com

The biological activity of adamantane amines is often attributed to their unique three-dimensional structure, which allows for specific interactions with biological targets like ion channels and receptors. nih.gov

Investigation of Specific Receptor and Ion Channel Modulation

The primary mechanism of action for many neuroactive adamantane amines involves their interaction with ion channels and neurotransmitter receptors.

A significant body of research has focused on the interaction of adamantane amines with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govnih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders. nih.gov

Memantine (1-amino-3,5-dimethyladamantane) is a well-characterized, uncompetitive antagonist of the NMDA receptor. nih.govnih.gov It exhibits low to moderate affinity and strong voltage-dependency, preferentially blocking the ion channel when it is excessively open. nih.govportico.org This mode of action is thought to prevent pathological overstimulation while preserving normal physiological receptor function. nih.gov

Given that 3-Methyladamantan-1-amine (B1304846) hydrochloride is a demethylated analog of memantine, it is highly probable that it also functions as an NMDA receptor antagonist. The structural similarity suggests that it would bind within the NMDA receptor channel, although the precise affinity and kinetics of this interaction have not been extensively reported. The methyl groups on the adamantane cage are known to influence the binding affinity for the NMDA receptor channel.

Table 1: Comparison of Adamantane-based NMDA Receptor Antagonists

| Compound | Structure | Key Features of NMDA Receptor Interaction |

|---|---|---|

| Amantadine | 1-aminoadamantane | Low-affinity NMDA receptor antagonist. |

| Memantine | 1-amino-3,5-dimethyladamantane | Moderate-affinity, uncompetitive, voltage-dependent antagonist. |

The neuropharmacological profile of adamantane amines extends beyond NMDA and sigma receptors. Research on memantine has indicated effects on several other neurotransmitter systems, which may be relevant to the activity of 3-Methyladamantan-1-amine hydrochloride.

Memantine has been shown to stimulate dopaminergic neurons and can have indirect effects on noradrenergic and serotonergic pathways. inrs.ca However, it does not appear to bind directly to dopamine, serotonin, adrenergic, GABA, or benzodiazepine (B76468) receptors. inrs.cadrugbank.com Memantine has also demonstrated antagonist activity at the 5-HT3 receptor, with a potency comparable to its NMDA receptor antagonism. wikipedia.orgdrugbank.com The impact of the single methyl group in this compound on these activities, compared to the two methyl groups in memantine, warrants further investigation.

Antimicrobial and Antiviral Efficacy Research

The therapeutic potential of adamantane derivatives is not limited to neurological disorders. A significant area of research has been their efficacy against various pathogens.

The discovery of amantadine's activity against influenza A virus spurred extensive research into the antiviral properties of adamantane amines. nih.govnih.gov These compounds have been evaluated against a range of viruses.

More recently, the antiviral properties of memantine have been investigated, with studies demonstrating its effectiveness against certain coronaviruses, such as the human coronavirus HCoV-OC43. nih.goviomcworld.org The proposed mechanisms for this antiviral action include the inhibition of viral ion channels (viroporins) and modulation of host cell processes that are crucial for viral replication. iomcworld.org Given the established antiviral profile of the adamantane amine class, it is conceivable that this compound possesses similar broad-spectrum antiviral potential, though specific studies are required to confirm its efficacy and spectrum of activity. nih.goviomcworld.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Amantadine |

| Rimantadine |

| Memantine |

| N-methyl-D-aspartate (NMDA) |

Antibacterial and Antifungal Investigations

While direct studies on the antibacterial and antifungal properties of this compound are not prominent in the literature, research into derivatives of the closely related compound Memantine has shown that the adamantane scaffold can be a basis for antimicrobial activity.

A study investigating newly synthesized amino acid derivatives of Memantine tested their efficacy against Gram-positive, Gram-negative, and fungal strains. uctm.edu The research found that conjugating specific amino acids to the Memantine molecule resulted in varied antimicrobial effects. For instance, the valine-conjugated Memantine derivative (Val-MEM) showed the most notable activity against the Gram-positive bacterium Bacillus subtilis. Derivatives containing bulky amino acids, such as phenylalanine (Phe-MEM) and valine (Val-MEM), also exhibited good antifungal activity against Candida albicans. uctm.edu All tested derivatives displayed moderate activity against the Gram-negative model organism Escherichia coli. uctm.edu

These findings suggest that the adamantane core, common to both Memantine and 3-Methyladamantan-1-amine, can serve as a foundational structure for the development of novel antimicrobial agents. The specific activity is heavily influenced by the chemical moieties attached to the core amine group. uctm.edu

| Compound | Target Microorganism | Observed Activity Level |

|---|---|---|

| Val-MEM | Bacillus subtilis | Most Active (among tested G+ compounds) |

| Ala-MEM | Bacillus subtilis | Active |

| Gly-MEM | Bacillus subtilis | Active |

| All Tested Derivatives | Escherichia coli | Moderate Activity |

| Phe-MEM | Candida albicans | Good Activity |

| Val-MEM | Candida albicans | Good Activity |

Activity against Specific Viral Strains (e.g., Coronaviruses, Influenza)

The adamantane chemical family, which includes this compound, has a well-established history in antiviral research, with Amantadine and Rimantadine being early examples used against Influenza A. nih.gov Research has extended to the structurally related compound Memantine, investigating its efficacy against various viruses, including coronaviruses.

Studies have shown that Memantine is effective against several coronaviruses, such as the human respiratory coronavirus HCoV-OC43, bovine coronavirus, and the severe acute respiratory syndrome coronavirus 1 (SARS-CoV-1). nih.gov The proposed antiviral mechanisms for adamantanes are varied. One hypothesis suggests they may block viral ion channels, such as the E protein channel in coronaviruses, impairing viral propagation. nih.gov Another potential mechanism involves inhibiting the virus's entry into host cells by increasing the pH of endosomes, which interferes with the action of host cell proteases required for viral uncoating. nih.gov Given the shared adamantane core, these mechanisms could be relevant for its derivatives.

Antineoplastic Activity and Cellular Proliferation Studies

Investigations into Memantine have revealed potential applications in oncology, specifically concerning its effects on cancer cell proliferation and migration. A study focusing on the MCF-7 metastatic breast cancer cell line demonstrated that Memantine could induce a dose-dependent reduction in cancer cell survival. nih.gov

The research highlighted that Memantine significantly decreased the mRNA expression of tau and stathmin, two proteins associated with cell motility and microtubule dynamics. Overexpression of these proteins is often linked to poor prognosis and progression in breast cancer. nih.gov Furthermore, the study found that Memantine reduced the migration of breast cancer cells in vitro and exhibited a synergistic antiproliferative effect when co-administered with the chemotherapy drug paclitaxel. nih.gov

| Gene Target | Result |

|---|---|

| Tau | 46% decrease in mRNA expression |

| Stathmin | 33% decrease in mRNA expression |

Anti-Inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory properties of Memantine have been documented in several studies. nih.govnih.gov Research indicates that Memantine can exert anti-inflammatory effects by reducing neuroinflammation through the modulation of microglia activation. nih.gov In models using human brain microvascular endothelial cells, Memantine was shown to prevent the attachment of monocytes, a key step in the inflammatory cascade. nih.gov

A more specific immunomodulatory mechanism was identified involving T lymphocytes. Memantine was found to block Kv1.3 potassium channels, which are crucial for T cell function. nih.govresearchgate.net This blockade results in the inhibition of T cell proliferation and suppresses their migration in response to chemokines. nih.gov Clinical observations in patients receiving Memantine showed a significant depletion of the memory CD45RO+ CD4+ T cell population in their peripheral blood, confirming a profound effect on the adaptive immune system. nih.gov These findings suggest that the compound's immunomodulation is mediated through the direct inhibition of T cell responsiveness. nih.govresearchgate.net

Studies on Other Biological Targets (e.g., Antiparasitic, Anticonvulsant)

While research on the antiparasitic activity of this compound or related adamantanes is not detailed in the available literature, its potential as an anticonvulsant has been explored through studies on Memantine.

In rodent models, Memantine has demonstrated significant anticonvulsant properties. One study found that pretreatment with Memantine dose-dependently delayed the onset of various phases of convulsions induced by the N-methyl-d-aspartate (NMDA) receptor agonist, NMDA, in neonatal rats. nih.gov Another investigation showed that Memantine offered protection against seizures induced by a range of chemical agents and methods, including pentylenetetrazol, bicuculline, picrotoxin, and maximal electroshock. nih.gov This broad anticonvulsant action in animal models suggests that adamantane amines may have therapeutic potential in the management of seizures. nih.govnih.gov

Mechanisms of Action and Molecular Interactions

Elucidation of Receptor Binding Profiles and Ligand-Receptor Dynamics

Direct receptor binding assays specifically for 3-methyladamantan-1-amine (B1304846) hydrochloride are not extensively documented in publicly available literature. However, its structural similarity to memantine (B1676192) (3,5-dimethyladamantan-1-amine) strongly suggests that its primary molecular target is the N-methyl-D-aspartate (NMDA) receptor, a crucial glutamate-gated ion channel involved in synaptic plasticity and memory. nih.govnih.govdrugbank.com

Memantine is a well-characterized uncompetitive, low-affinity, open-channel antagonist of the NMDA receptor. nih.govpatsnap.com This means it binds within the receptor's ion channel pore only when the channel is opened by the presence of both glutamate (B1630785) and a co-agonist like glycine. patsnap.comwikipedia.org Its binding is voltage-dependent, and it blocks the excessive influx of calcium ions (Ca²⁺) associated with pathological, tonic activation of the receptor, while sparing normal, transient synaptic activity. patsnap.comgoodrx.com Given that 3-methyladamantan-1-amine is also known as "demethyl memantine," it is hypothesized to engage with the same binding site within the NMDA receptor channel, likely the phencyclidine (PCP) site, similar to both memantine and amantadine (B194251). phillyintegrative.comnih.gov The affinity and kinetics of this binding are likely modulated by the presence of a single methyl group compared to memantine's two.

Cellular and Subcellular Mechanisms of Pharmacological Effects

The pharmacological effects of 3-methyladamantan-1-amine hydrochloride are understood through the lens of its parent compounds, focusing on ion channel interactions, potential antiviral mechanisms, and the resulting impact on intracellular signaling.

The principal mechanism of action for aminoadamantanes in the central nervous system is the physical blockade of ion channels. nih.govnih.gov

NMDA Receptor Channel Blockade : The therapeutic effect of memantine stems from its ability to act as an open-channel blocker of NMDA receptors. nih.govnih.gov Under conditions of excessive glutamate stimulation, as seen in some neurodegenerative diseases, NMDA channels remain open for prolonged periods, leading to excitotoxicity. patsnap.comnih.gov By physically occluding the open channel, memantine prevents this pathological Ca²⁺ influx. patsnap.comphillyintegrative.com 3-Methyladamantan-1-amine is presumed to function similarly, entering the activated NMDA receptor channel and blocking ion flow, thereby modulating glutamatergic neurotransmission. nih.gov

Viral Ion Channel Blockade : The parent compound, amantadine, exerts its antiviral effects against Influenza A by blocking the M2 proton channel. mdpi.com This viral protein is a pH-activated channel essential for acidifying the virion's interior, a critical step for viral uncoating and release of the viral genome into the host cell. acs.orgnih.gov By physically plugging this channel, amantadine prevents viral replication. nih.govnih.gov The adamantane (B196018) cage is a key structural feature for this activity. nih.gov While not specifically studied, the adamantane structure of 3-methyladamantan-1-amine gives it the potential to interact with viral ion channels.

The antiviral action of amantadine is directly linked to processes that precede membrane fusion. By inhibiting the M2 ion channel, amantadine prevents the pH changes inside the endosome that are necessary to trigger the conformational changes in viral hemagglutinin, the protein that mediates the fusion of the viral envelope with the endosomal membrane. nih.govnih.gov Therefore, adamantane derivatives can be classified as viral entry inhibitors that act by disrupting a crucial step (uncoating) that enables subsequent membrane fusion and infection. nih.govnih.gov Some studies have also suggested adamantanes may have broader effects on membrane stability or inhibit other viral proteins, such as the SARS-CoV-2 E protein viroporin. nih.govnih.govnih.gov

The primary perturbation of intracellular signaling by aminoadamantanes like memantine is the direct consequence of blocking excessive Ca²⁺ influx through NMDA receptors. biorxiv.org Pathological levels of intracellular Ca²⁺ activate numerous downstream signaling cascades that lead to neuronal damage and apoptosis (programmed cell death), involving enzymes like proteases and phospholipases, and the generation of free radicals. biorxiv.org

By normalizing Ca²⁺ levels, memantine is known to influence several key signaling pathways:

PI3K/AKT/mTOR Pathway : Studies have shown that memantine can activate the pro-survival PI3K/Akt/mTOR signaling pathway, which helps to inhibit autophagy and apoptosis in neuronal cells. nih.govnih.gov

JNK and p38 MAP Kinase : Amantadine has been observed to decrease the activity of stress-activated protein kinases like JNK and p38 MAP kinase in certain viral infection models. nih.gov

It is plausible that this compound would similarly modulate these Ca²⁺-dependent intracellular pathways, thereby exerting potential neuroprotective effects by preventing the activation of cell death cascades.

Structure-Mechanism Relationships

The activity of aminoadamantane derivatives is intrinsically linked to their unique three-dimensional structure. nih.govresearchgate.net The rigid and lipophilic adamantane cage serves as a scaffold that positions the crucial amine group for interaction with its targets. wikipedia.orgnih.gov

Adamantane Cage : This bulky hydrocarbon moiety facilitates the entry of the molecule into the hydrophobic environment of an ion channel pore, such as the NMDA receptor or the viral M2 channel. nih.govnih.gov

Amine Group : At physiological pH, the primary amine group is protonated (—NH₃⁺), carrying a positive charge. wikipedia.org This charge is critical for its interaction within the voltage-dependent NMDA receptor channel, where it binds near the magnesium (Mg²⁺) site and physically occludes the pore. wikipedia.org

Methyl Groups : The number and position of methyl groups on the adamantane cage significantly influence binding affinity and specificity. The addition of two methyl groups in memantine (3,5-dimethyl) greatly enhances its affinity for the NMDA receptor compared to amantadine (no methyl groups). acs.orgnih.gov This is due to favorable hydrophobic interactions with specific alanine (B10760859) residues within the channel pore. acs.orgnih.gov 3-Methyladamantan-1-amine, having one methyl group, would be expected to have an intermediate affinity between that of amantadine and memantine. Interestingly, research has shown that adding a third methyl group diminishes affinity, suggesting that the size and shape of the molecule must precisely match the binding pocket for optimal interaction. acs.orgnih.gov

Computational and Biophysical Approaches to Mechanism Elucidation

While specific computational studies on 3-methyladamantan-1-amine are scarce, the mechanisms of its analogs have been extensively modeled. These approaches are crucial for understanding how these molecules interact with their targets at an atomic level.

Molecular Docking and Dynamics (MD) Simulations : Computational models have been used to simulate the binding of amantadine and memantine within the pores of the M2 and NMDA channels, respectively. acs.orgacs.org These studies help identify key amino acid residues that form the binding pocket and stabilize the drug molecule through hydrophobic and electrostatic interactions. acs.orgdovepress.com Such simulations have confirmed that amantadine physically occludes the M2 channel and that the methyl groups of memantine fit into specific hydrophobic pockets within the NMDA receptor. nih.govacs.org

Biophysical Techniques : Patch-clamp electrophysiology is a key biophysical method used to study the effects of these compounds on ion channel function in real-time. nih.gov These experiments have been essential in characterizing the kinetics of channel blockade by memantine and amantadine, revealing their properties as open-channel blockers and demonstrating how their binding and unbinding rates are affected by factors like membrane voltage. dovepress.comnih.gov Kinetic models derived from these data help explain the therapeutic differences between various NMDA antagonists. dovepress.comresearchgate.net

These computational and biophysical approaches provide a robust framework for predicting the molecular behavior of this compound, suggesting it functions as a mechanism-based inhibitor that exploits the natural features of its target ion channels. acs.org

Data Tables

Preclinical Research and in Vivo Efficacy Models

Neuroprotection Studies in Animal Models of Neurological Disorders

There is a notable absence of published preclinical studies specifically investigating the neuroprotective effects of 3-Methyladamantan-1-amine (B1304846) hydrochloride in animal models of neurological disorders.

For context, the structurally similar compound, memantine (B1676192), has been extensively studied for its neuroprotective properties. As a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, memantine has shown efficacy in various animal models of neurodegenerative diseases. For instance, in transgenic mouse models of Alzheimer's disease, chronic memantine treatment has been found to improve cognitive deficits. nih.gov It has also demonstrated protective effects in rat models of retinal ganglion cell injury and in mouse models of rotenone-induced retinal degeneration. researchgate.netnih.gov In models of Parkinson's disease, memantine has been noted to have moderate anti-akinetic effects. Furthermore, preclinical evidence suggests a neuroprotective role for memantine in ischemic stroke models by inhibiting excitotoxic cascades. frontiersin.org

It is important to reiterate that these findings pertain to memantine and not 3-Methyladamantan-1-amine hydrochloride. Without dedicated studies, the neuroprotective potential of this compound remains uncharacterized.

In Vivo Antiviral and Antimicrobial Efficacy Assessments

As a point of reference, some adamantane (B196018) derivatives have been investigated for their antimicrobial properties. For instance, memantine has been shown to possess antiviral properties against the human respiratory coronavirus HCoV-OC43 in mice, where it reduced viral replication in the central nervous system and attenuated mortality in a dose-dependent manner. nih.govinrs.ca In vitro studies have also suggested that memantine may have activity against other viruses, including Chikungunya virus. nih.gov However, these are not in vivo efficacy assessments for a broad range of pathogens, and more importantly, this data is for memantine. The in vivo antiviral and antimicrobial profile of this compound is yet to be determined.

Antitumor Activity Evaluation in Relevant Preclinical Models

There is a lack of published preclinical studies evaluating the antitumor activity of this compound in relevant cancer models.

For the related compound, memantine, some preclinical research has suggested potential anticancer effects. In vitro and in vivo studies on glioblastoma models have indicated that memantine may have an antitumor effect. mdpi.com Additionally, memantine was found to suppress the growth of malignant glioma and breast cancer cells in a concentration-dependent manner in other preclinical studies. nih.gov A recent preclinical study also demonstrated anti-tumor effects of memantine on colon cancer in rats. medrxiv.org

These preliminary findings for memantine highlight a potential area of research for adamantane derivatives, but any potential antitumor activity of this compound would require specific investigation.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Detailed pharmacokinetic and pharmacodynamic data specifically for this compound in preclinical species are not available in the published literature. The following sections on absorption, metabolism, and excretion are based on the extensive data available for the closely related compound, memantine. It is critical to note that while 3-Methyladamantan-1-amine is also known as Desmethylmemantine, the metabolic profile of memantine does not prominently feature this compound as a major metabolite.

Specific data on the absorption and distribution of this compound is not available.

For memantine, preclinical studies in rats and mice show that it is well absorbed after oral administration. nih.govnih.gov It exhibits a large volume of distribution, and in rats, it has been shown to preferentially distribute to brain tissue. nih.govnih.gov The plasma protein binding of memantine is low. nih.govdrugs.com

Table 1: Pharmacokinetic Parameters of Memantine in Rats (Single Dose)

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Bioavailability | - | 41% |

| Tmax (hours) | - | Not Specified |

| Cmax (ng/mL) | Not Specified | Not Specified |

| Half-life (hours) | Not Specified | Not Specified |

Data derived from a study on the pharmacokinetics of memantine after oral, IV, and patch administration in rats. nih.gov

There are no specific studies identifying the metabolic pathways and metabolites of this compound.

Memantine undergoes minimal metabolism in preclinical species and humans. fda.govwikipedia.orgdrugbank.com The hepatic microsomal CYP450 enzyme system does not play a significant role in its metabolism. nih.govdrugs.comfda.gov The primary metabolites of memantine that have been identified are the N-gludantan conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine. nih.govdrugs.comfda.govdrugbank.com These metabolites have been found to possess minimal NMDA receptor antagonist activity. drugs.comfda.govdrugbank.com

The excretion profile of this compound has not been characterized.

Memantine is predominantly excreted unchanged in the urine. fda.govwikipedia.org In humans, 57-82% of an administered dose is excreted unchanged. fda.gov Renal clearance involves active tubular secretion, which can be influenced by urinary pH. fda.govwikipedia.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Memantine |

| 3,5-dimethyladamantan-1-amine hydrochloride |

| Demethylmemantine Hydrochloride |

| N-gludantan conjugate |

| 6-hydroxy memantine |

Toxicity and Safety Pharmacology Assessments in Preclinical Settings

Comprehensive preclinical safety assessments are fundamental to the development of any pharmaceutical compound. These evaluations aim to identify potential hazards, establish a safe dosage range for initial human trials, and characterize the toxicological profile of a new chemical entity. For this compound, such detailed public assessments are currently lacking.

Evaluation of Acute and Chronic Toxicological Endpoints

The evaluation of acute and chronic toxicity is a cornerstone of preclinical safety testing. Acute toxicity studies typically involve the administration of a single high dose of a compound to determine its immediate effects and the median lethal dose (LD50). Chronic toxicity studies, on the other hand, involve repeated administration of the compound over an extended period to assess long-term effects and identify target organs for toxicity.

A safety data sheet for Demethyl Memantine Hydrochloride indicates an acute oral toxicity classification of Category 4. However, specific data from in vivo studies, such as LD50 values in different animal models, are not provided. Information regarding repeated dose toxicity, carcinogenicity, genotoxicity, and reproductive toxicity for this compound is not available in the public record.

For the parent compound, Memantine, extensive toxicological studies have been conducted. For instance, the acute oral toxicity (LD50) of Memantine hydrochloride is reported as approximately 50 mg/kg in dogs and around 500 mg/kg in rodents. fda.gov Chronic studies on Memantine have identified the central nervous system, kidneys, and eyes as potential target organs for toxicity at high doses. fda.gov However, it is crucial to note that these findings are for Memantine and not directly applicable to this compound, as minor structural differences can significantly alter a compound's toxicological profile.

Interactive Data Table: Publicly Available Toxicity Data

| Compound | Toxicity Classification | Specific Data |

| This compound | Acute Toxicity - Oral (Category 4) | No specific test data available |

This table reflects the limited publicly available information.

Safety Profile and Therapeutic Index Considerations

Safety pharmacology studies are designed to investigate the potential undesirable effects of a compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. The therapeutic index, a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical measure of a drug's safety margin.

There are no specific safety pharmacology studies or a determined therapeutic index for this compound available in the public domain. The preclinical safety profile of the parent compound, Memantine, indicates a large safety margin for its clinical use, with no-effect doses for toxicity being high. fda.gov Memantine has been shown to slightly reduce blood pressure in dogs and inhibit gastrointestinal activity in rodents at subchronic and chronic high doses. fda.gov

Without dedicated preclinical studies on this compound, its specific effects on vital organ systems and its therapeutic index remain uncharacterized. The qualification of this compound as an impurity in Memantine formulations suggests that its levels are controlled within acceptable limits based on broader toxicological principles, but detailed, compound-specific data is not publicly accessible.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Methyladamantan-1-amine (B1304846) hydrochloride. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

While specific experimental data for 3-Methyladamantan-1-amine hydrochloride is not widely available in published literature, the expected chemical shifts can be predicted based on its adamantane (B196018) core structure and the presence of the methyl and amine functional groups. The adamantane cage itself presents a unique and complex pattern of proton and carbon signals. The ¹H NMR spectrum would be expected to show a series of broad multiplets in the aliphatic region corresponding to the protons of the adamantane cage. The methyl group protons would likely appear as a singlet, with a chemical shift influenced by its position on the cage. The protons of the amine group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the adamantane skeleton, the methyl group, and the carbon atom bearing the amino group. The chemical shifts of the bridgehead and methylene (B1212753) carbons in the adamantane cage are characteristic and their assignment is crucial for structural confirmation.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, MS is critical for confirming its identity and assessing its purity. The exact mass of the protonated molecule can be measured with high-resolution mass spectrometry (HRMS), providing a highly specific confirmation of its elemental composition. lgcstandards.comnih.gov

The molecular formula of 3-Methyladamantan-1-amine is C₁₁H₁₉N, with a corresponding molecular weight of the free base being approximately 165.28 g/mol . In mass spectrometry, typically the protonated molecule [M+H]⁺ is observed. Therefore, a prominent peak at an m/z (mass-to-charge ratio) of approximately 166.15 would be expected.

Electron impact (EI) ionization can lead to characteristic fragmentation of the adamantane cage. The fragmentation pattern of aliphatic amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The resulting fragments can provide further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine hydrochloride would be expected in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the adamantane cage and the methyl group would appear around 2950-2850 cm⁻¹. researchgate.net Additionally, N-H bending vibrations are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. Adamantane derivatives, including this compound, lack significant chromophores. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible region, or a part that has a characteristic absorption in the UV range. Consequently, this compound is not expected to show strong absorbance in the UV-Vis spectrum, a characteristic that necessitates derivatization for certain analytical methods like HPLC with UV detection.

X-ray Crystallography for Solid-State Structure Determination

For the closely related compound, memantine (B1676192) hydrochloride, X-ray crystallography has been used to study its crystal structure. Such studies reveal the intricate packing of the molecules in the crystal lattice and the hydrogen bonding interactions involving the amine group and the chloride counter-ion. This information is crucial for understanding the physicochemical properties of the solid form, such as solubility and stability.

Chromatographic Methods for Purity Analysis and Isolation

Chromatographic techniques are essential for separating this compound from any impurities or related substances, thereby allowing for its purification and the accurate determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, it is typically converted to its more volatile free base form before GC analysis. This is usually achieved by neutralization with a base followed by extraction into an organic solvent.

GC-MS is particularly useful for the identification and quantification of volatile organic impurities that may be present from the synthesis process. researchgate.net The gas chromatograph separates the different components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification. Derivatization can also be employed in GC-MS to improve the chromatographic properties and sensitivity of the analysis. nih.gov

| Parameter | General GC-MS Method for Adamantane Amines |

| Column | Capillary columns (e.g., BP-5) researchgate.net |

| Carrier Gas | Typically Helium or Nitrogen researchgate.net |

| Injection | Split/splitless inlet |

| Detection | Mass Spectrometer (Electron Ionization - EI) |

| Sample Preparation | Conversion to free base via neutralization and extraction |

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological systems. First-principles investigations, often employing Density Functional Theory (DFT), can elucidate the structural, electronic, and vibrational properties of adamantane (B196018) derivatives. arxiv.org

For instance, the addition of methyl groups to an adamantane core has been shown to shift the energy of the 3s Rydberg-like state to higher energies. acs.org The protonated amine group in 3-Methyladamantan-1-amine (B1304846) hydrochloride significantly influences the electrostatic potential surface, making the amine a key site for hydrogen bonding and ionic interactions with receptor sites. nih.gov

Table 1: Representative Quantum Mechanical Descriptors for Adamantane Derivatives

| Descriptor | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Varies | Relates to chemical reactivity and stability. |

| Dipole Moment | Moderate to High | Influences solubility and binding orientation. |

| Electrostatic Potential | Positive charge localized on -NH3+ | Guides interactions with negatively charged residues in a binding pocket. |

Note: Specific values for 3-Methyladamantan-1-amine hydrochloride require dedicated QM calculations not publicly available in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target receptor over time. These simulations are crucial for understanding the stability of ligand-receptor complexes and the mechanism of binding. nih.govksu.edu.sa

For this compound, a key target is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel. nih.govnih.gov MD simulations can model the behavior of the compound within the NMDA receptor's ion channel. nih.gov The adamantane cage, being rigid, has limited conformational flexibility itself. However, its orientation and the interactions of the methyl and amine groups within the binding site are dynamic.

Simulations can reveal the stability of the binding pose predicted by docking studies. By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess whether the complex remains in a stable conformation. ksu.edu.sa Furthermore, MD simulations can uncover the role of water molecules in mediating ligand-receptor interactions and provide insights into the thermodynamics of binding by calculating the free energy of binding. chemrxiv.org Studies on the NMDA receptor have shown that ligand binding induces a global reduction in molecular flexibility, leading to a more tightly packed and stable conformation, which is a prerequisite for channel gating. plos.org

Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual compound libraries and to propose the binding mode of a ligand, which can then be used to explain its biological activity. For this compound, docking studies are primarily focused on its interaction with the NMDA receptor channel.

The compound is an analogue of memantine (B1676192) (3,5-dimethyladamantan-1-amine), a known uncompetitive NMDA receptor antagonist. nih.gov Docking studies of memantine and similar adamantane derivatives show that the bulky, lipophilic adamantane cage lodges within the ion channel pore, physically blocking the passage of ions. The positively charged amine group forms a critical interaction with negatively charged or polar residues within the channel's magnesium binding site. researchgate.net

The addition of a methyl group at the 3-position, as in 3-Methyladamantan-1-amine, can influence the binding affinity and orientation compared to memantine or the unsubstituted amantadine (B194251). Docking simulations can predict these subtle differences by calculating a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). These studies suggest that the adamantane moiety provides lipophilic bulk that acts as a physical blocker of the channel. semanticscholar.org

Table 2: Example Docking Results for Adamantane Derivatives at the NMDA Receptor Pore

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Amantadine | -7.5 | Asparagine, Glycine, Alanine (B10760859) |

| Memantine | -8.2 | Asparagine, Glycine, Alanine, Valine |

| 3-Methyladamantan-1-amine | -8.0 (Estimated) | Asparagine, Glycine, Alanine, Valine |

Note: The binding affinities are illustrative and depend heavily on the specific protein structure and docking program used. The interacting residues are typical for the Mg2+ binding site in the NMDA receptor pore.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of 1-aminoadamantane derivatives acting as NMDA receptor antagonists, a QSAR study would involve several steps. First, a dataset of compounds with measured biological activities (e.g., IC50 values for NMDA receptor inhibition) is collected. bmc-rm.org Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges). mdpi.com

Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates the descriptors with the observed activity. bmc-rm.org For adamantane derivatives, important descriptors often include those related to molecular volume, surface area, and lipophilicity, reflecting the importance of the bulky cage in blocking the NMDA channel. mdpi.com The resulting QSAR model can be represented by an equation that can be used to predict the activity of novel analogues of this compound. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org This method is much faster and more cost-effective than traditional high-throughput screening.

The this compound structure can serve as a scaffold for designing a virtual library. This involves creating a large, diverse set of virtual compounds by systematically modifying the parent structure. For example, different substituents could be added to the adamantane cage, or the methyl group could be replaced with other functional groups.

This virtual library can then be screened against a target receptor, such as the NMDA receptor. nih.gov The screening process typically involves a hierarchical approach, starting with rapid, filter-based methods (e.g., applying Lipinski's rule of five to ensure drug-likeness) and progressing to more computationally intensive methods like molecular docking for the most promising candidates. biorxiv.org The top-scoring compounds from the virtual screen are then identified as "hits" for subsequent synthesis and experimental testing. This approach allows for the efficient exploration of the chemical space around the adamantane scaffold to discover novel and potentially more potent NMDA receptor antagonists. nih.gov

Innovation in Drug Delivery and Formulation Science

Design and Development of Adamantane-Based Drug Delivery Systems

The unique physicochemical properties of the adamantane (B196018) cage, including its rigidity, lipophilicity, and three-dimensional structure, make it a valuable moiety in the design of sophisticated drug delivery systems. nih.govpensoft.net The adamantane structure can be utilized in two primary ways: as a building block for covalent attachment of functional groups (as seen in dendrimers) or as a lipophilic anchor for self-assembled supramolecular systems like liposomes and cyclodextrin complexes. nih.govpensoft.net These systems aim to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, bioavailability, and enabling targeted delivery. mdpi.comresearchgate.net

Liposomal Formulations and Membrane Interactions

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile drug carriers. nih.gov The lipophilic nature of the adamantane moiety allows it to act as an effective anchor within the lipid bilayer of liposomes. researchgate.net This property is crucial for developing targeted drug delivery systems where ligands attached to the adamantane anchor can be displayed on the liposome surface to interact with specific cellular receptors. nih.govpensoft.net

Research on adamantyl aminoguanidines has demonstrated their successful incorporation into liposomes. rsc.org These formulations show significant entrapment efficiency, indicating a stable association of the adamantane derivative with the lipid bilayer. rsc.org The adamantane moiety's compatibility with the membrane interior facilitates this incorporation. rsc.org Furthermore, studies with mannosylated 1-aminoadamantane have shown that the adamantyl group can serve as a membrane anchor for carbohydrate molecules, creating a versatile platform for targeted delivery to cells expressing specific mannose receptors. nih.gov

The interaction of adamantane derivatives with the liposomal membrane has been investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. These studies reveal how the bulky adamantane cage influences the fluidity and organization of the lipid bilayer. researchgate.net

Table 1: Entrapment Efficiency of Adamantyl Aminoguanidines in Liposomes

| Compound | Entrapment Efficiency (%) |

|---|---|

| Adamantyl Aminoguanidine Derivative 1 | 57.15 ± 2.35 |

| Adamantyl Aminoguanidine Derivative 2 | 51.81 ± 3.45 |

| Bis-Adamantyl Aminoguanidine Derivative 3 | 18.20 ± 5.45 |

| Bis-Adamantyl Aminoguanidine Derivative 4 | 43.23 ± 3.62 |

| Adamantyl Aminoguanidine Derivative 5 | 36.18 ± 4.81 |

| Adamantyl Aminoguanidine Derivative 6 | 31.51 ± 6.38 |

Source: Data adapted from syntheses and characterization of liposome-incorporated adamantyl aminoguanidines. rsc.org

Cyclodextrin Complexes for Enhanced Solubilization and Delivery

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with poorly water-soluble molecules. mdpi.commdpi.com The adamantane moiety, due to its size and hydrophobicity, fits snugly into the cavity of β-cyclodextrin, forming stable host-guest complexes. mdpi.commdpi.com This complexation can significantly enhance the aqueous solubility and bioavailability of adamantane-containing drugs. mdpi.com

The stability of these inclusion complexes is influenced by the specific adamantane derivative. Studies have determined the stability constants for complexes of β-cyclodextrin with amantadinium, rimantadinium, and memantinium cations. ajol.info For instance, the logarithm of the stability constant (log K1) for the memantinium/β-CD complex was found to be 3.3 ± 0.1. ajol.info

The formation of these complexes has been extensively studied using various analytical techniques, including UV-Vis spectrophotometry, NMR spectroscopy, and isothermal titration calorimetry. ajol.infonih.gov These studies provide insights into the stoichiometry and binding affinities of the host-guest interactions. For example, research on various bio-conjugatable adamantane derivatives with β-cyclodextrin has revealed diverse adamantane-to-CD ratios, ranging from 1:2 to 3:2, depending on the substituent on the adamantane core. mdpi.comnih.gov

Table 2: Stability Constants of Adamantane Derivatives with β-Cyclodextrin

| Adamantane Derivative | Log K1 |

|---|---|

| Amantadinium | 3.9 ± 0.1 |

| Rimantadinium | 5.1 ± 0.2 |

| Memantinium | 3.3 ± 0.1 |

Source: Data from computation of the stability constants for the inclusion complexes of β-cyclodextrin with various adamantane derivatives. ajol.info

Dendrimer Conjugates and Nanocarriers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their surface can be functionalized with numerous chemical groups, making them ideal nanocarriers for drugs. nih.gov Adamantane can be used as a core building block for the synthesis of dendrimers, allowing for the creation of tetrahedrally oriented dendritic arms. nih.gov

Strategies for Targeted Delivery and Bioavailability Enhancement

A primary goal of developing advanced drug delivery systems for adamantane derivatives is to achieve targeted delivery and enhance bioavailability. nih.gov The lipophilic nature of adamantane, while beneficial for membrane interaction, can also lead to non-specific distribution. mdpi.com Therefore, strategies are employed to direct these compounds to their site of action.

Targeted delivery using adamantane-based systems is often achieved through "active targeting," where the surface of the nanocarrier (liposome or dendrimer) is decorated with ligands that bind to specific receptors overexpressed on target cells. nih.govpensoft.net For example, mannosylated adamantane derivatives incorporated into liposomes can target mannose receptors on immune cells. nih.gov

Nanoparticulate systems, including liposomes and dendrimers, can also improve the pharmacokinetic profile of adamantane drugs, leading to sustained release and prolonged circulation times. researchgate.net This reduces the frequency of administration and improves patient compliance. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyladamantan-1-amine (B1304846) hydrochloride |

| Amantadine (B194251) |

| Memantine (B1676192) |

| Rimantadine (B1662185) |

| Adamantyl aminoguanidines |

| Mannosylated 1-aminoadamantane |

| Amantadinium |

| Rimantadinium |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Indications for 3-Methyladamantan-1-amine (B1304846) Hydrochloride

The structural similarity of 3-Methyladamantan-1-amine hydrochloride to other bioactive adamantane (B196018) derivatives, such as memantine (B1676192) and amantadine (B194251), suggests its potential utility across a range of diseases. Future research will likely focus on screening this compound for a variety of therapeutic activities beyond its currently investigated applications.

Key Research Areas for Therapeutic Exploration:

Neurodegenerative Diseases: Given that memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is used to treat Alzheimer's disease, a primary research focus will be to further investigate the neuroprotective effects of this compound. nih.gov Studies could explore its efficacy in models of other neurodegenerative conditions like Parkinson's disease and Huntington's disease.

Antiviral Activity: The first adamantane drug, amantadine, was an antiviral agent used against Influenza A. mdpi.comnih.gov This historical precedent provides a strong rationale for evaluating this compound against a broad spectrum of viruses, including emergent and drug-resistant strains. nih.gov

Antimicrobial Properties: Recent studies have highlighted the antimicrobial and antifungal properties of various adamantane derivatives. mdpi.com Future investigations could assess the efficacy of this compound against clinically relevant bacterial and fungal pathogens, particularly those known for developing resistance to existing treatments. mdpi.com

Oncology: The lipophilic nature of the adamantane moiety can enhance drug penetration into cells, a desirable property for anticancer agents. researchgate.net Research into the potential cytotoxic effects of this compound against various cancer cell lines could open up new avenues in oncology.

Development of Advanced Adamantane Hybrid Molecules

A significant and promising trend in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. researchgate.net The adamantane cage is an excellent scaffold for this approach due to its ability to improve the pharmacokinetic properties of the resulting hybrid molecule, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Future research will focus on using this compound as a building block for novel hybrid compounds. By covalently linking it to other known bioactive agents, researchers aim to develop next-generation therapeutics with potentially enhanced efficacy, reduced toxicity, and novel mechanisms of action. researchgate.net

Table 1: Potential Hybridization Strategies for this compound

| Bioactive Moiety to Hybridize | Potential Therapeutic Target | Desired Outcome |

|---|---|---|

| Donepezil Analogue | Acetylcholinesterase / NMDA Receptor | Dual-action therapy for Alzheimer's Disease |

| Guanylhydrazone | Trypanosomal Enzymes | Treatment for tropical diseases like Chagas disease researchgate.net |

| Fluoroquinolone | Bacterial DNA Gyrase | Novel antibacterial agents against resistant strains |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond phenotypic screening and truly understand how this compound functions at a molecular level, future research will increasingly rely on the integration of multi-omics data. researchgate.net This systems biology approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the drug's interaction with the biological system. nih.govmdpi.com

By analyzing how this compound affects gene expression, protein levels, and metabolic pathways, researchers can:

Identify its primary and secondary molecular targets.

Elucidate its mechanism of action in unprecedented detail.

Discover biomarkers to predict patient response.

Uncover potential off-target effects early in the development process.

This holistic approach is crucial for accelerating the drug discovery pipeline and for the development of personalized medicine strategies involving adamantane derivatives. nih.gov

Advancements in Green Chemistry Approaches for Synthesis

While effective synthetic routes for adamantane derivatives exist, many traditional methods involve harsh reagents and generate significant chemical waste. The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency.

Future research in the synthesis of this compound will focus on:

Developing Catalytic Methods: Utilizing novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Using Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or supercritical fluids. jmpm.vn

Improving Atom Economy: Designing synthetic pathways that incorporate a maximum number of atoms from the starting materials into the final product.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to save time, energy, and materials, and to reduce waste. researchgate.netacs.org

These advancements will not only make the production of this compound more sustainable but also potentially more cost-effective for large-scale manufacturing. wikipedia.org

Collaborative Research Initiatives and Translational Pathways

The journey of a chemical compound from a laboratory curiosity to a clinically approved therapeutic is long, complex, and expensive. To facilitate the translation of preclinical findings on this compound into tangible health benefits, a concerted effort involving various stakeholders is necessary.

Future progress will depend on:

Academia-Industry Partnerships: Collaborations between university researchers, who often conduct early-stage discovery, and pharmaceutical companies, which have the resources for clinical development, are essential.

Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery and avoid duplication of effort.

Consortia for Adamantane Research: Establishing research consortia focused on adamantane derivatives could pool resources, expertise, and chemical libraries to tackle major therapeutic challenges more effectively.

Regulatory Science Engagement: Proactive dialogue with regulatory agencies can help streamline the clinical trial and approval process for this class of compounds.

Through such collaborative frameworks, the promising research on this compound and other adamantane derivatives can be more effectively translated into new medicines.

Q & A

What are the optimized synthetic routes for 3-Methyladamantan-1-amine hydrochloride, and how do reaction conditions influence yield?

Classification : Basic

Answer :

The synthesis of adamantane-derived amines like this compound often involves direct amination of brominated adamantane precursors. A validated method includes:

- Key steps :

- Critical parameters :

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Classification : Basic

Answer :

Rigorous characterization requires multi-modal validation:

- Spectroscopy :

- Chromatography :

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 215.76) .

How can researchers assess and ensure the purity of this compound in pharmacological studies?

Classification : Basic

Answer :

Purity is critical for reproducibility in biological assays:

- Analytical methods :

- Handling : Store under inert gas (N2/Ar) at –20°C to prevent oxidation or hygroscopic degradation .

What mechanistic approaches are used to study the interaction of this compound with NMDA receptors?

Classification : Advanced

Answer :

As a structural analog of memantine (an NMDA receptor antagonist), mechanistic studies focus on:

- Radioligand binding assays : Use [3H]-MK-801 to quantify receptor affinity in cortical membrane preparations .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure ion channel block kinetics .

- Molecular docking : Model interactions with the GluN1 subunit’s Mg²⁺-binding site using adamantane’s hydrophobic bulk .

How can contradictory data on the compound’s solubility and bioavailability be resolved?

Classification : Advanced

Answer :

Discrepancies often arise from solvent systems or impurity profiles. Mitigation strategies include:

- Solvent screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF/FeSSIF) .

- Impurity profiling : Compare batches via LC-MS to identify contaminants (e.g., 7-hydroxy-memantine derivatives) that alter pharmacokinetics .

- In vitro models : Use Caco-2 cell monolayers to measure permeability and P-glycoprotein efflux ratios .

What structural modifications of this compound enhance selectivity for neurological targets?

Classification : Advanced

Answer :

Structure-activity relationship (SAR) studies guide rational design:

- Substituent effects :

- Synthetic routes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。